1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine
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Overview
Description
1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a pyridine ring that is further substituted with a pyrrole moiety
Mechanism of Action
Target of action
The compound contains a pyrrole and a piperazine moiety. Pyrrole-containing compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . Piperazine derivatives have been reported to exhibit a wide range of biological activities, including acting on the central nervous system (CNS) and showing anti-inflammatory and antimicrobial effects .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Given the structural features of the compound, it could potentially influence pathways related to neurotransmission, inflammation, or microbial growth .
Result of action
The result of the compound’s action would depend on its specific biological target and the downstream effects of this interaction. This could range from modulation of neurotransmission in the CNS to anti-inflammatory or antimicrobial effects .
Preparation Methods
The synthesis of 1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the pyrrole moiety: This step often involves a cyclization reaction.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.
Final coupling with the phenyl group: This step may involve a palladium-catalyzed cross-coupling reaction.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, often using automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar compounds to 1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine include:
Pyrrolidine derivatives: These compounds share the pyrrole moiety and have similar biological activities.
Piperazine derivatives: These compounds have the piperazine ring and are used in various medicinal applications.
Phenylpyridine derivatives: These compounds share the phenyl and pyridine rings and are studied for their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of these structural elements, which may confer unique properties and activities not found in other similar compounds.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(19-16-18(8-9-21-19)22-10-4-5-11-22)24-14-12-23(13-15-24)17-6-2-1-3-7-17/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHFIYTZWLRXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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